2-羟雌酮-1,4,16,16-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

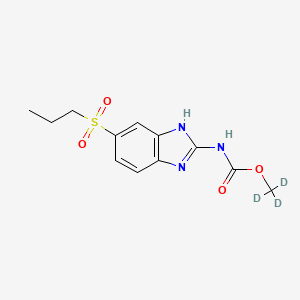

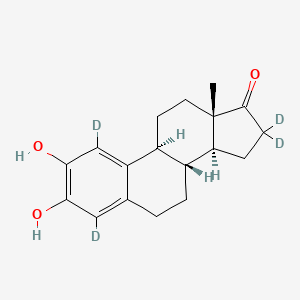

2-Hydroxyestrone-1,4,16,16-D4 is the labelled analogue of 2-Hydroxyestrone, which is a metabolite of Estradiol . It has a molecular formula of C18H22O3 .

Molecular Structure Analysis

The molecular structure of 2-Hydroxyestrone-1,4,16,16-D4 consists of 18 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact mass is 290.182001543 g/mol .

Chemical Reactions Analysis

2-Hydroxyestrone-1,4,16,16-D4 is a metabolite of Estradiol . In microsomal preparations of human mammary fibroadenoma and adenocarcinoma, formation of 4-hydroxyestradiol was four times higher than 2-hydroxyestradiol formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyestrone-1,4,16,16-D4 include a molecular weight of 290.4 g/mol, an XLogP3 of 2.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .

科学研究应用

Analysis of Natural Estrogens in Dairy Milk

2-Hydroxyestrone-d4 is used in the analysis of natural estrogens in commercial dairy milk samples . An effective GC–MS analytical method has been developed for simultaneous analysis of twelve natural estrogens, including 2-Hydroxyestrone-d4 . This method uses liquid–liquid extraction and solid phase extraction to effectively extract twelve natural estrogens from commercial dairy milk .

Detection in Urine Samples of Threatened or Endangered Mammals

This compound is also detected in the urines of six threatened or endangered mammals in a Zoo Park of Guangzhou, including panda, gorilla, elephant, African lion, jaguar, and leopard . The study indicates that natural estrogens in the urines of zoo animals should be considered an emerging source of natural estrogens .

Role in Estrogen Metabolism

The importance of 2-Hydroxyestrone-d4 as a product of the metabolism of estradiol in humans is discussed . The substantial losses of this metabolite in the various stages of isolation from urine have been estimated .

作用机制

Target of Action

2-Hydroxyestrone-d4, also known as Catecholestrone-d4, is a deuterium-labeled variant of 2-Hydroxyestrone . The primary targets of 2-Hydroxyestrone-d4 are estrogen receptors, which are found in various tissues throughout the body .

Mode of Action

2-Hydroxyestrone-d4, like its parent compound 2-Hydroxyestrone, is a specific receptor-mediated antiestrogenic agent . It interacts with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes . This interaction can result in various physiological effects, depending on the specific tissues and cells involved .

Biochemical Pathways

2-Hydroxyestrone-d4 is involved in the 2-hydroxylation pathway, one of the primary routes through which the body metabolizes estrogens . This pathway is mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies . The 2-hydroxylation pathway is considered to produce ‘good’ estrogen metabolites due to their weaker estrogenic activity compared to other metabolites .

Pharmacokinetics

The pharmacokinetics of 2-Hydroxyestrone-d4 is likely similar to that of 2-Hydroxyestrone. It is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation . Deuteration of the compound has the potential to affect its pharmacokinetic and metabolic profiles .

Result of Action

The action of 2-Hydroxyestrone-d4 results in various molecular and cellular effects. It is known to have anticarcinogenic properties . It shows antiestrogenic effects on luteinizing hormone and prolactin levels . It also has weaker estrogenic activity, which is associated with a reduced risk of estrogen-related cancers, such as breast cancer .

Action Environment

The action, efficacy, and stability of 2-Hydroxyestrone-d4 can be influenced by various environmental factors. For instance, lifestyle and dietary factors can influence estrogen production, metabolism, and balance . Increasing the intake of cruciferous vegetables (like broccoli, cauliflower, and Brussels sprouts) that promote 2-hydroxylation, and maintaining a healthy body weight can help balance estrogen metabolism .

属性

IUPAC Name |

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i5D2,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINWPBPEKHUOD-PJZZMCTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)O)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857766 |

Source

|

| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81586-97-2 |

Source

|

| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)